molecular formula C14H18INO B14897332 N-cyclohexyl-4-iodo-N-methylbenzamide

N-cyclohexyl-4-iodo-N-methylbenzamide

Cat. No.: B14897332
M. Wt: 343.20 g/mol
InChI Key: JHSSPBBVBBVAJK-UHFFFAOYSA-N
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Description

N-cyclohexyl-4-iodo-N-methylbenzamide is an organic compound with the molecular formula C14H18INO It is a derivative of benzamide, featuring a cyclohexyl group, an iodine atom, and a methyl group attached to the benzene ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-cyclohexyl-4-iodo-N-methylbenzamide typically involves the iodination of a benzamide precursor. One common method is the reaction of N-cyclohexyl-N-methylbenzamide with iodine and a suitable oxidizing agent, such as hydrogen peroxide or sodium hypochlorite, under acidic conditions. The reaction proceeds via electrophilic substitution, where the iodine atom is introduced to the benzene ring.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often using continuous flow reactors and automated systems to ensure consistent production. The choice of solvents, reagents, and reaction conditions would be carefully controlled to minimize waste and environmental impact.

Chemical Reactions Analysis

Types of Reactions

N-cyclohexyl-4-iodo-N-methylbenzamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to introduce functional groups such as hydroxyl or carbonyl groups.

    Reduction: Reduction reactions can remove the iodine atom or reduce other functional groups present in the molecule.

    Substitution: The iodine atom can be replaced by other nucleophiles, such as amines, thiols, or halides, through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate, chromium trioxide, and hydrogen peroxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.

    Substitution: Nucleophilic substitution reactions may involve reagents like sodium azide, potassium thiocyanate, or various amines.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated or carbonylated derivatives, while substitution reactions can produce a wide range of substituted benzamides.

Scientific Research Applications

N-cyclohexyl-4-iodo-N-methylbenzamide has several applications in scientific research:

    Chemistry: It is used as a building block in organic synthesis, particularly in the development of new pharmaceuticals and agrochemicals.

    Biology: The compound can be used in biochemical assays to study enzyme interactions and receptor binding.

    Medicine: Research into its potential therapeutic effects, such as anti-inflammatory or anticancer properties, is ongoing.

    Industry: It may be used in the development of new materials, such as polymers or coatings, due to its unique chemical properties.

Mechanism of Action

The mechanism of action of N-cyclohexyl-4-iodo-N-methylbenzamide depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes or receptors, modulating their activity. The iodine atom can play a crucial role in these interactions, often enhancing binding affinity or specificity. The cyclohexyl and methyl groups can also influence the compound’s lipophilicity and membrane permeability, affecting its overall bioactivity.

Comparison with Similar Compounds

Similar Compounds

    N-cyclohexyl-4-methylbenzamide: Lacks the iodine atom, which can significantly alter its chemical reactivity and biological activity.

    N-cyclohexyl-3-iodo-4-methylbenzamide: Similar structure but with the iodine atom in a different position, potentially affecting its reactivity and interactions.

    N-cyclohexyl-N-methylbenzamide: Lacks both the iodine and methyl groups, resulting in different chemical and biological properties.

Uniqueness

N-cyclohexyl-4-iodo-N-methylbenzamide is unique due to the presence of the iodine atom, which can enhance its reactivity in substitution reactions and its binding affinity in biological systems. The combination of the cyclohexyl and methyl groups further distinguishes it from other benzamide derivatives, potentially offering unique properties and applications.

Properties

Molecular Formula

C14H18INO

Molecular Weight

343.20 g/mol

IUPAC Name

N-cyclohexyl-4-iodo-N-methylbenzamide

InChI

InChI=1S/C14H18INO/c1-16(13-5-3-2-4-6-13)14(17)11-7-9-12(15)10-8-11/h7-10,13H,2-6H2,1H3

InChI Key

JHSSPBBVBBVAJK-UHFFFAOYSA-N

Canonical SMILES

CN(C1CCCCC1)C(=O)C2=CC=C(C=C2)I

Origin of Product

United States

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